4-[4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
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Description
4-[4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a useful research compound. Its molecular formula is C19H19F3N4O2 and its molecular weight is 392.382. The purity is usually 95%.
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Biological Activity
The compound 4-[4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine (referred to as Compound A ) is a novel synthetic derivative that combines elements of benzopyran and pyrimidine structures. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Compound A features a complex structure characterized by:
- Benzopyran moiety : Imparts antioxidant and anti-inflammatory properties.
- Piperazine ring : Often associated with neuroactive effects.
- Trifluoromethyl group : Enhances lipophilicity and biological activity.
Molecular Formula
- Chemical Formula : C16H16F3N3O2
- Molecular Weight : 357.32 g/mol
Antioxidant Activity
Compound A exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. The benzopyran structure is known for its ability to scavenge free radicals, thus protecting cellular components from damage.
Enzyme Inhibition
Research indicates that Compound A may inhibit various enzymes associated with neurodegenerative diseases. For instance:
- Monoamine Oxidase (MAO) : Inhibitory studies suggest that it could reduce the breakdown of neurotransmitters, potentially enhancing mood and cognitive function.
Antimicrobial Properties
Preliminary studies have shown that derivatives of benzopyran can exhibit antimicrobial activity. Compound A's structural components may enhance its efficacy against various bacterial strains.
Study 1: Antioxidant Efficacy
In a controlled laboratory setting, Compound A was tested against several oxidative stress markers in human cell lines. Results indicated a dose-dependent reduction in reactive oxygen species (ROS), highlighting its potential as an antioxidant agent .
Study 2: Neuroprotective Effects
A study investigating the neuroprotective effects of Compound A on neuronal cell lines demonstrated that it significantly reduced apoptosis induced by oxidative stress. The mechanism was attributed to the modulation of apoptotic pathways involving caspase activation .
Study 3: Antimicrobial Activity
In vitro tests against common pathogens revealed that Compound A exhibited notable antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating infections.
Pathogen | MIC (µg/mL) | Control (Ciprofloxacin) |
---|---|---|
Staphylococcus aureus | 8 | 1 |
Escherichia coli | 16 | 2 |
Candida albicans | 32 | 4 |
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-2-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O2/c20-19(21,22)16-11-17(24-12-23-16)25-7-9-26(10-8-25)18(27)15-6-5-13-3-1-2-4-14(13)28-15/h1-4,11-12,15H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBANNAXVHYBFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.